

# Application Notes and Protocols: Fitusiran In Vitro Thrombin Generation Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fitusiran** is an investigational small interfering RNA (siRNA) therapeutic designed to rebalance hemostasis in individuals with hemophilia A and B, with or without inhibitors. It functions by targeting and reducing the synthesis of antithrombin (AT), a key endogenous anticoagulant.[1] [2][3][4][5][6] This reduction in AT leads to increased thrombin generation, thereby promoting the formation of a stable fibrin clot.[1][2][3][4][7] The thrombin generation assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall coagulation potential of a plasma sample.[1][8][9][10] It is a valuable tool for evaluating the procoagulant effects of therapies like **fitusiran**. The Calibrated Automated Thrombogram (CAT) is a widely used method for performing TGA.[11][12][13][14][15][16]

These application notes provide a detailed protocol for performing an in vitro thrombin generation assay to assess the pharmacodynamic effect of **fitusiran**.

## Signaling Pathway of Fitusiran's Mechanism of Action

**Fitusiran** is a GalNAc-conjugated siRNA that is specifically taken up by hepatocytes.[17][18] Inside the cell, it utilizes the RNA interference (RNAi) machinery to bind to and mediate the degradation of the messenger RNA (mRNA) for SERPINC1, the gene encoding antithrombin.



[3][17][18] This leads to decreased synthesis and secretion of antithrombin from the liver into the circulation.[3] Antithrombin is a major inhibitor of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[4] By reducing antithrombin levels, **fitusiran** effectively removes a key brake on the coagulation cascade, leading to increased and sustained thrombin generation and enhanced clot formation in response to tissue injury.[1][2][3][4][17][18]



Click to download full resolution via product page

**Fitusiran**'s mechanism of action leading to increased thrombin generation.

# Experimental Protocol: In Vitro Thrombin Generation Assay (Calibrated Automated Thrombogram)

This protocol is based on the Calibrated Automated Thrombogram (CAT) method and is suitable for assessing the effect of **fitusiran** in platelet-poor plasma (PPP).

#### **Materials and Reagents**

- Platelet-poor plasma (PPP) from subjects treated with **fitusiran** or control subjects.
- Alternatively, normal human plasma can be spiked with varying concentrations of an antithrombin antibody to simulate the in vitro effect of fitusiran.[19]
- Thrombin Calibrator (Thrombinoscope BV)



- PPP Reagent (5 pM tissue factor, 4 μM phospholipids; Thrombinoscope BV)
- FluCa Kit (Fluorogenic substrate and calcium chloride buffer; Thrombinoscope BV)
- 96-well round-bottom microplate (Immulon 2HB)
- Fluoroskan Ascent reader (Thermo Labsystems) or similar fluorometer equipped with a 390 nm excitation filter and a 460 nm emission filter.
- Thrombinoscope software (Thrombinoscope BV)

#### **Pre-analytical Sample Handling**

- Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
- Plasma Preparation:
  - Centrifuge the blood samples at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.[16]
  - Carefully aspirate the plasma, avoiding the buffy coat.
  - A second centrifugation step can be performed to ensure the plasma is platelet-free.
  - Aliquoted plasma can be stored at -80°C until analysis.
- Thawing: Thaw frozen plasma samples rapidly at 37°C before use.

#### **Assay Procedure**

- Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Prewarm all reagents and plasma samples to 37°C.
- Plate Setup:
  - In a 96-well microplate, add 20 μL of Thrombin Calibrator to designated wells.
  - Add 20 µL of PPP Reagent to the sample wells.



- Sample Addition: Add 80  $\mu$ L of the plasma sample to both the calibrator and the corresponding sample wells.
- Initiation of Thrombin Generation:
  - Dispense 20 μL of the FluCa solution into all wells to start the reaction.
- Data Acquisition:
  - Immediately place the microplate into the pre-warmed (37°C) fluorometer.
  - Measure the fluorescence signal at 1-minute intervals for at least 60 minutes.

#### **Data Analysis**

The Thrombinoscope software will automatically process the raw fluorescence data. It subtracts the background fluorescence and calculates the thrombin concentration over time using the thrombin calibrator. The primary output is a thrombogram (thrombin generation curve), from which several key parameters are derived:[1][8][9][10][20]

- Lag Time (min): The time until the start of thrombin generation.
- Endogenous Thrombin Potential (ETP, nM\*min): The area under the curve, representing the total amount of thrombin generated.
- Peak Thrombin (nM): The maximum concentration of thrombin reached.
- Time to Peak (ttPeak, min): The time taken to reach the peak thrombin concentration.
- Velocity Index (nM/min): The rate of thrombin generation.

### **Experimental Workflow**





Click to download full resolution via product page

Experimental workflow for the in vitro thrombin generation assay.



#### **Quantitative Data Summary**

The following tables summarize the effects of **fitusiran** on thrombin generation parameters from clinical studies.

Table 1: Effect of **Fitusiran** on Antithrombin Levels and Peak Thrombin in Hemophilia A and B with Inhibitors (Phase 1 Study)

| Fitusiran Dose | Mean AT Reduction from Baseline (%) |  |
|----------------|-------------------------------------|--|
| 50 mg          | 82.0                                |  |
| 80 mg          | 87.4                                |  |

Data from a Phase 1 study in patients with hemophilia A or B with inhibitors.[19]

Table 2: Thrombin Generation in Hemophilia Patients Receiving **Fitusiran** Prophylaxis (Phase 2 OLE Study)

| Parameter              | Baseline<br>(Hemophilia<br>Patients) | After Fitusiran<br>Treatment                             | Healthy Volunteers<br>(Reference Range) |
|------------------------|--------------------------------------|----------------------------------------------------------|-----------------------------------------|
| Antithrombin Reduction | N/A                                  | ~75% from baseline                                       | N/A                                     |
| Peak Thrombin          | Deficient                            | Approaching the lower end of the healthy volunteer range | Not specified                           |
| ETP                    | Deficient                            | Approaching the normal range seen in healthy volunteers  | Not specified                           |

Data from an interim analysis of the Phase 2 open-label extension study.[4][11][21]

Table 3: Efficacy of Fitusiran Antithrombin-Based Dose Regimen (ATLAS-OLE Study)



| Patient Population                             | Median Annualized | Mean ABR          | Mean ABR          |
|------------------------------------------------|-------------------|-------------------|-------------------|
|                                                | Bleeding Rate     | Reduction vs. On- | Reduction vs. On- |
|                                                | (ABR) with AT-DR  | Demand CFCs       | Demand BPAs       |
| Hemophilia A/B<br>(with/without<br>inhibitors) | 3.7               | 71%               | 73%               |

Data from the ATLAS-OLE study with the antithrombin-based dose regimen (AT-DR) targeting AT activity levels of 15-35%.[7][22][23]

#### Conclusion

The in vitro thrombin generation assay is a critical tool for elucidating the mechanism of action and quantifying the procoagulant effect of **fitusiran**. By demonstrating a dose-dependent increase in thrombin generation potential, this assay provides key pharmacodynamic data supporting the clinical efficacy of **fitusiran** in rebalancing hemostasis in individuals with hemophilia. The provided protocol offers a standardized approach for researchers to assess the impact of **fitusiran** and similar antithrombin-targeting therapies on coagulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Thrombin generation assay Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia
  A and B PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to find the chemical modification of fitusiran? [synapse.patsnap.com]

#### Methodological & Application





- 6. go.drugbank.com [go.drugbank.com]
- 7. Fitusiran Antithrombin-Based Regimen Ensures Effective Bleed Control in Hemophilia: ATLAS-OLE Study [medicaldialogues.in]
- 8. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Longitudinal Assessment of Thrombin Generation in Patients with Hemophilia Receiving Fitusiran Prophylaxis: Phase II Study Results [ash.confex.com]
- 12. Frontiers | Serial thrombin generation and exploration of alternative anticoagulants in critically ill COVID-19 patients: Observations from Maastricht Intensive Care COVID Cohort [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. d-nb.info [d-nb.info]
- 15. helda.helsinki.fi [helda.helsinki.fi]
- 16. 2.7. Calibrated Automated Thrombogram [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic fitusiran—Results of the phase 1 inhibitor cohort PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 22. SAFETY AND EFFICACY OF THE FITUSIRAN REVISED ANTITHROMBIN-BASED DOSE REGIMEN IN PEOPLE WITH HAEMOPHILIA A OR B, WITH OR WITHOUT INHIBITORS (ATLAS-OLE) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 23. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Fitusiran In Vitro Thrombin Generation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#fitusiran-in-vitro-thrombin-generation-assay-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com